Lercanidipine hcl hemihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

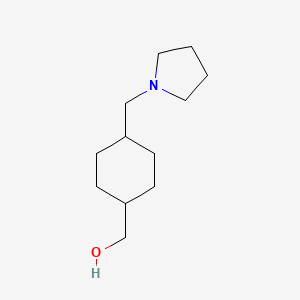

Lercanidipine hydrochloride hemihydrate is a calcium channel blocker of the dihydropyridine class, primarily used in the management of hypertension. It is marketed under various commercial names, including Zanidip. This compound is known for its efficacy in lowering blood pressure by relaxing the blood vessels so blood can flow more easily.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lercanidipine hydrochloride hemihydrate is synthesized through a multi-step chemical process that involves the reaction of 3,3-diphenylpropylamine with methyl acrylate, followed by several other chemical reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of lercanidipine hydrochloride hemihydrate is carried out in large reactors under stringent conditions to ensure purity and yield. The process involves the use of advanced chemical engineering techniques to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Lercanidipine hydrochloride hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve the desired pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are employed to introduce different substituents on the compound.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the final compound.

Scientific Research Applications

Lercanidipine hydrochloride hemihydrate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying calcium channel blockers.

Biology: Research on its effects on cellular calcium channels and its potential use in treating other cardiovascular conditions.

Medicine: It is extensively studied for its antihypertensive properties and its role in managing hypertension.

Industry: Its production and formulation are of interest in the pharmaceutical industry for developing new antihypertensive drugs.

Mechanism of Action

Lercanidipine hydrochloride hemihydrate exerts its effects by blocking calcium channels in the vascular smooth muscle cells. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone.

Comparison with Similar Compounds

Amlodipine

Nifedipine

Felodipine

Verapamil

Diltiazem

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula |

C70H82Cl2N6O13 |

|---|---|

Molecular Weight |

1286.3 g/mol |

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrate;dihydrochloride |

InChI |

InChI=1S/2C35H39N3O6.2ClH.H2O/c2*1-24-31(34(40)43-5)32(27-17-12-18-28(21-27)38(41)42)30(22-36-24)33(39)44-35(2,3)23-37(4)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26;;;/h2*6-18,21-22,29,32,36H,19-20,23H2,1-5H3;2*1H;1H2 |

InChI Key |

XHYVXSOMAJJHMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15339151.png)

![20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B15339217.png)